molecular formula C15H12N2O3 B11083606 1-acetyl-2-(pyridin-3-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one

1-acetyl-2-(pyridin-3-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one

Cat. No.: B11083606
M. Wt: 268.27 g/mol
InChI Key: ONCJMDHCKFQDBF-UHFFFAOYSA-N
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Description

1-ACETYL-2-(3-PYRIDYL)-1,2-DIHYDRO-4H-3,1-BENZOXAZIN-4-ONE is a heterocyclic compound that features a benzoxazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-2-(3-PYRIDYL)-1,2-DIHYDRO-4H-3,1-BENZOXAZIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-2-(3-PYRIDYL)-1,2-DIHYDRO-4H-3,1-BENZOXAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzoxazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-ACETYL-2-(3-PYRIDYL)-1,2-DIHYDRO-4H-3,1-BENZOXAZIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-ACETYL-2-(3-PYRIDYL)-1,2-DIHYDRO-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-ACETYL-2-(3-PYRIDYL)-1,2-DIHYDRO-4H-3,1-BENZOXAZIN-4-ONE: is similar to other benzoxazine derivatives and pyridine-containing compounds.

    Benzoxazine derivatives: These compounds share the benzoxazine ring structure but may have different substituents, leading to varied properties and applications.

    Pyridine-containing compounds: These include a wide range of molecules with a pyridine ring, which can exhibit diverse biological and chemical activities.

Uniqueness

The uniqueness of 1-ACETYL-2-(3-PYRIDYL)-1,2-DIHYDRO-4H-3,1-BENZOXAZIN-4-ONE lies in its specific combination of the benzoxazine and pyridine rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

1-acetyl-2-pyridin-3-yl-2H-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H12N2O3/c1-10(18)17-13-7-3-2-6-12(13)15(19)20-14(17)11-5-4-8-16-9-11/h2-9,14H,1H3

InChI Key

ONCJMDHCKFQDBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(OC(=O)C2=CC=CC=C21)C3=CN=CC=C3

Origin of Product

United States

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